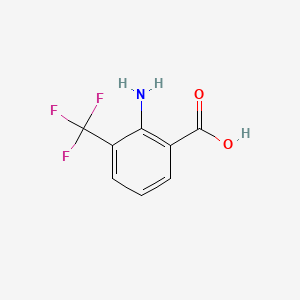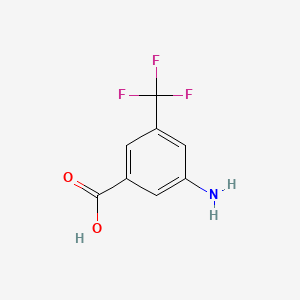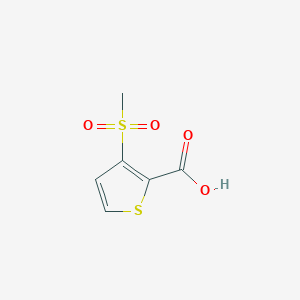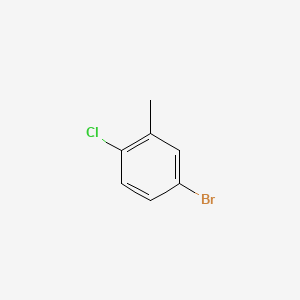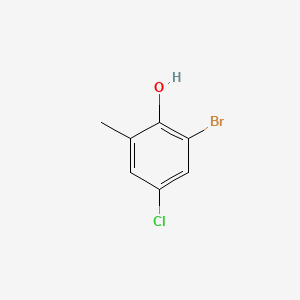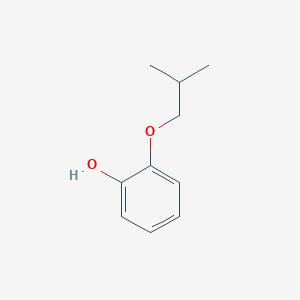
2-异丁氧基苯酚
描述
Synthesis Analysis
The synthesis of phenolic compounds often involves innovative methods to introduce functional groups, manipulate molecular structures, and achieve desired properties. For example, the isoprenylation of polyphenols in aqueous acid solutions demonstrates a method to yield phenolic 2,2-dimethylchromans, providing insights into the synthesis of structurally related phenolic compounds (Molyneux & Jurd, 1970). Similarly, the synthesis of 2,4-di-tert-butylphenol via the alkylation of phenol with isobutylene presents another relevant method that can be related to the synthesis of 2-Isobutoxyphenol (Fan Wen-ge, 2004).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of phenolic compounds, such as (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol, have been characterized, providing a foundation for understanding the structural characteristics of 2-Isobutoxyphenol. These studies include X-ray diffraction, FT-IR, UV–Vis spectroscopy, and theoretical calculations (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).
Chemical Reactions and Properties
Phenolic compounds undergo a variety of chemical reactions that modify their structure and properties. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in unique multiple arylation via successive C-C and C-H bond cleavages, highlighting the reactive nature of these compounds and their potential chemical transformations (Wakui et al., 2004).
Physical Properties Analysis
The synthesis and characterization of phenolic compounds provide insights into their physical properties, such as molecular weight distributions, thermoanalytical properties (DSC, TGA), and structural behaviors, which are essential for understanding the physical nature of 2-Isobutoxyphenol and similar molecules (Kronast et al., 2016).
Chemical Properties Analysis
The antioxidant properties of phenolic derivatives, such as 2-isobornyl-6-methylphenol derivatives, underscore the chemical reactivity and potential applications of these compounds in various domains. These studies reveal the ability of phenolic compounds to act as antioxidants, which could be related to the chemical properties of 2-Isobutoxyphenol (Buravlev et al., 2019).
科学研究应用
-
Food Industry
-
Pharmaceutical and Medical Applications
- Phenolic compounds and flavonoids are potential substitutes for bioactive agents in pharmaceutical and medicinal sections to promote human health and prevent and cure different diseases .
- They have antioxidant effects, antibacterial impacts, cardioprotective effects, anticancer impacts, immune system promoting, anti-inflammatory effects, and skin protective effects from UV radiation .
-
Industrial Biocatalysis
- 2-Oxoglutarate-dependent oxygenases (2OGXs), which are biocatalysts for the activation of C–H bonds, have been used in the industrial manufacture .
- They carry out a plethora of reactions, including hydroxylations, demethylations, ring formations, rearrangements, desaturations, and halogenations .
- Amino acid hydroxylation is the most common industrial application of 2-oxoglutarate-dependent oxygenases to date .
-
Bio-based Chemical Production
- Bio-based 2,3-butanediol (2,3-BD) production processes have been developed and their economic advantages over petro-based production process have been reported .
- Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD .
-
Optoelectronic Applications
-
Bio-based Chemical Production
- 2,3-Butanediol (2,3-BD) has great potential for diverse industries, including chemical, cosmetics, agriculture, and pharmaceutical areas .
- Several bio-based 2,3-BD production processes have been developed and their economic advantages over petro-based production process have been reported .
- Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD .
安全和危害
While specific safety data for 2-Isobutoxyphenol was not found, it’s important to handle all chemicals with care. For example, 2-Butoxyethanol, a similar compound, can harm the eyes, skin, kidneys, and blood . Workers may be harmed from exposure to 2-Butoxyethanol, and the level of exposure depends upon the dose, duration, and work being done .
属性
IUPAC Name |
2-(2-methylpropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUSKGIFXCUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351117 | |
| Record name | 2-isobutoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxyphenol | |
CAS RN |
21315-20-8 | |
| Record name | 2-isobutoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)




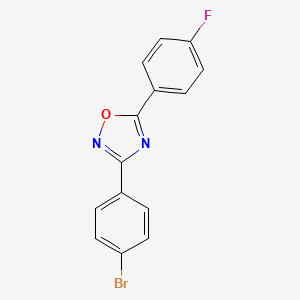
![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)
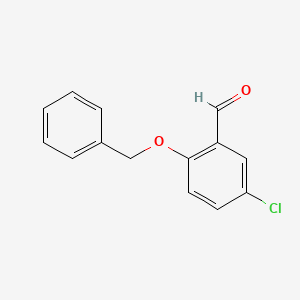
![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)
